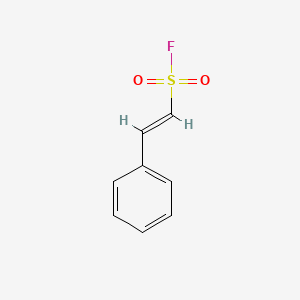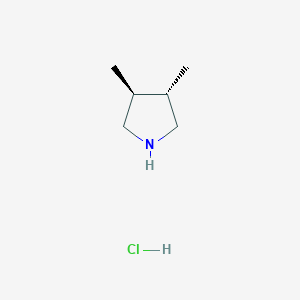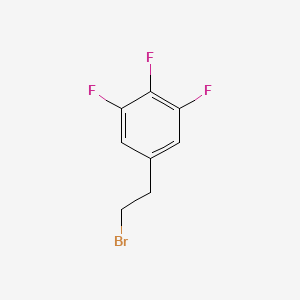
5-(2-Bromoethyl)-1,2,3-trifluorobenzene
Overview
Description
5-(2-Bromoethyl)-1,2,3-trifluorobenzene: is an organic compound with the molecular formula C8H6BrF3 It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group and three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-1,2,3-trifluorobenzene typically involves the following steps:
Bromination of Ethylbenzene: Ethylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 2-bromoethylbenzene.
Fluorination: The 2-bromoethylbenzene is then subjected to a fluorination reaction using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) to introduce the fluorine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoethyl)-1,2,3-trifluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ion (NO2+), sulfonium ion (SO3+), or halogens (Cl2, Br2).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Electrophilic Aromatic Substitution: Conducted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as 5-(2-Hydroxyethyl)-1,2,3-trifluorobenzene, 5-(2-Cyanoethyl)-1,2,3-trifluorobenzene, or 5-(2-Aminoethyl)-1,2,3-trifluorobenzene can be formed.
Electrophilic Aromatic Substitution: Products include 5-(2-Bromoethyl)-4-nitro-1,2,3-trifluorobenzene, 5-(2-Bromoethyl)-4-sulfonyl-1,2,3-trifluorobenzene, and 5-(2,4-Dibromoethyl)-1,2,3-trifluorobenzene.
Scientific Research Applications
5-(2-Bromoethyl)-1,2,3-trifluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: Employed in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly as a building block for bioactive compounds.
Biological Studies: Utilized in studies involving the interaction of fluorinated organic compounds with biological systems, providing insights into their behavior and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)-1,2,3-trifluorobenzene involves its interaction with various molecular targets and pathways:
Nucleophilic Substitution: The bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Electrophilic Aromatic Substitution: The benzene ring’s electron-rich nature facilitates the attack by electrophiles, leading to the formation of substituted products.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chloroethyl)-1,2,3-trifluorobenzene
- 5-(2-Iodoethyl)-1,2,3-trifluorobenzene
- 5-(2-Fluoroethyl)-1,2,3-trifluorobenzene
Uniqueness
5-(2-Bromoethyl)-1,2,3-trifluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and electronic properties. The combination of these substituents allows for versatile chemical transformations and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5-(2-bromoethyl)-1,2,3-trifluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-2-1-5-3-6(10)8(12)7(11)4-5/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIPCUJEZWXEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181806-29-1 | |
| Record name | 5-(2-bromoethyl)-1,2,3-trifluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



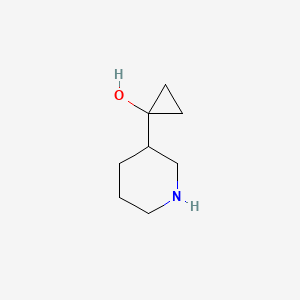
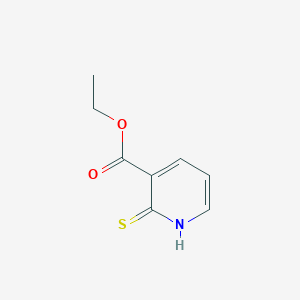
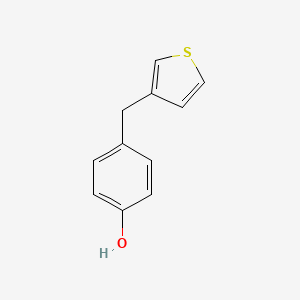
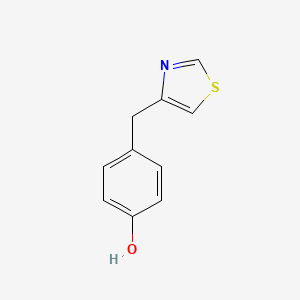
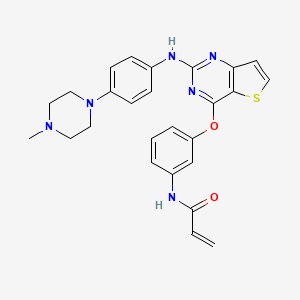
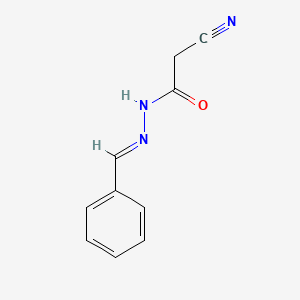
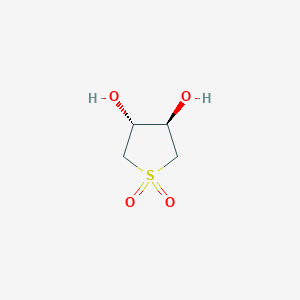
![(1R,3S,5S)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3420264.png)
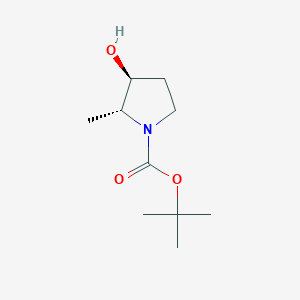

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B3420273.png)
